4-(1-azepanylmethyl)-N,N-diethylaniline
Description
4-(1-Azepanylmethyl)-N,N-diethylaniline is a tertiary amine derivative featuring a seven-membered azepane ring attached via a methylene linker to the para position of an N,N-diethylaniline core. This structural motif combines the electron-donating properties of the diethylamino group with the conformational flexibility of the azepane ring.
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-13-7-5-6-8-14-18/h9-12H,3-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJBKBOHFCEMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Electronic and Reactivity Comparisons
- Electron-Donating Capacity: The N,N-diethylamino group in all analogs acts as an electron donor. The azepanylmethyl substituent may enhance steric bulk but retain donor capacity, similar to triazine derivatives with diethylamino groups . In contrast, sulfonamide (SI19) and azo (SI20) derivatives exhibit reduced basicity due to electron-withdrawing groups, affecting their reactivity in acid-catalyzed reactions .
Synthetic Flexibility :
- Triazine derivatives allow functionalization at the 4,6-positions, enabling modular design for optoelectronic materials . The azepanylmethyl group may limit such versatility but introduce conformational flexibility for metal coordination (e.g., Ni/Pt complexes in ) .
- N,N-Diethylaniline itself is ineffective in acyl transfer reactions (unlike N-methylimidazole), suggesting that the azepanylmethyl substituent might modulate reactivity in similar contexts .
Photophysical and Material Properties
- Fluorescence and Charge Transfer: Triazine derivatives (e.g., ) exhibit strong intramolecular charge transfer (ICT) due to planar π-systems, leading to high molar extinction coefficients (>10,000 L·mol⁻¹·cm⁻¹) . The azepanylmethyl group’s non-planar structure may reduce ICT efficiency but improve solubility in non-polar matrices . Pyrazoline derivatives (PPDPD) achieve solid-state fluorescence via C-H···F hydrogen bonding, a mechanism less likely in azepanylmethyl derivatives unless similar interactions are engineered .
- Photovoltaic Performance: N,N-Diethylaniline-based donors modified with selenophene or pyrrole-4,6-dione cores show power conversion efficiencies (PCE) up to 8–10% in solar cells . The azepanylmethyl group’s bulk may hinder π-π stacking but enhance open-circuit voltage (VOC) through dipole effects .
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